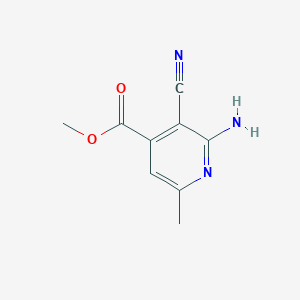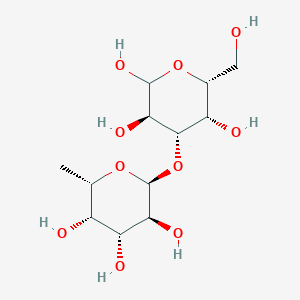
3-O-(a-L-Fucopyranosyl)-D-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-(a-L-Fucopyranosyl)-D-galactopyranose is a complex carbohydrate compound that plays a significant role in various biological processes. It is composed of a fucose sugar unit linked to a galactose sugar unit. This compound is often found in glycoproteins and glycolipids, where it contributes to cell-cell recognition, signaling, and immune responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose typically involves the glycosylation of a galactose derivative with a fucose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of fucose from a donor molecule, such as GDP-fucose, to a galactose acceptor. This method is advantageous due to its high specificity and efficiency.
化学反応の分析
Types of Reactions
3-O-(a-L-Fucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fucose and galactose derivatives with aldehyde or carboxylic acid groups, while reduction can produce fully hydroxylated sugar units .
科学的研究の応用
3-O-(a-L-Fucopyranosyl)-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is investigated for its potential in developing therapeutic agents for diseases involving glycosylation abnormalities.
Industry: It is used in the production of glycoproteins and glycolipids for various applications.
作用機序
The mechanism of action of 3-O-(a-L-Fucopyranosyl)-D-galactopyranose involves its interaction with specific receptors and enzymes in biological systems. It can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger signaling pathways that regulate various cellular processes, such as immune responses and cell adhesion .
類似化合物との比較
Similar Compounds
3-O-(a-L-Fucopyranosyl)-D-glucose: Similar structure but with a glucose unit instead of galactose.
3-O-(a-L-Fucopyranosyl)-D-mannose: Similar structure but with a mannose unit instead of galactose.
Uniqueness
3-O-(a-L-Fucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose units. This combination allows it to participate in unique biological interactions and processes that are not possible with other similar compounds .
特性
分子式 |
C12H22O10 |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
(2S,3S,4R,5S,6S)-2-methyl-6-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9+,10-,11?,12-/m0/s1 |
InChIキー |
HLLZGYFHHYGOLN-LKKHSDPRSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


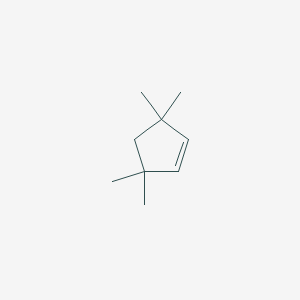
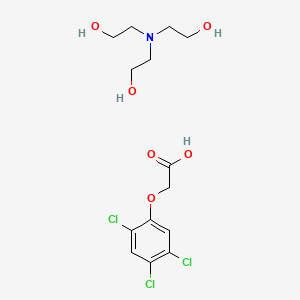
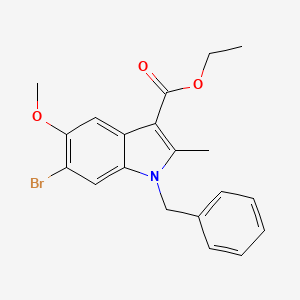
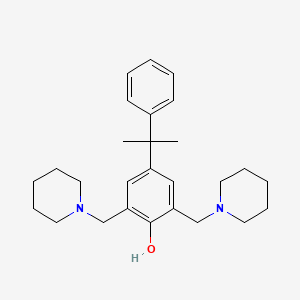
![9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13832567.png)
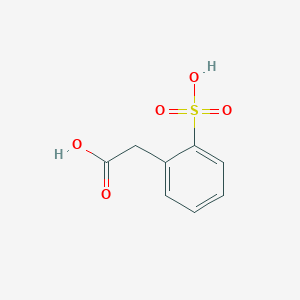
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)
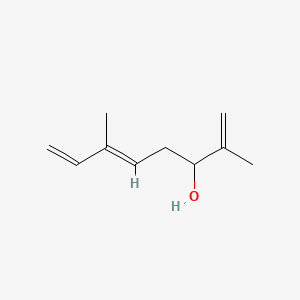
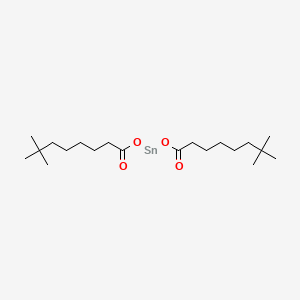
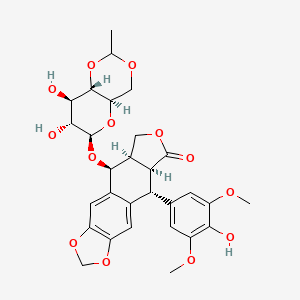
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)

